LSP4-2022

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

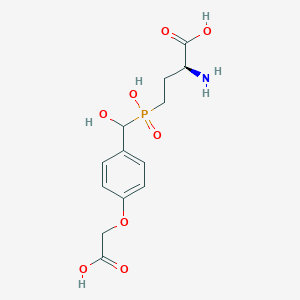

Molecular Formula |

C13H18NO8P |

|---|---|

Molecular Weight |

347.26 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[[4-(carboxymethoxy)phenyl]-hydroxymethyl]-hydroxyphosphoryl]butanoic acid |

InChI |

InChI=1S/C13H18NO8P/c14-10(12(17)18)5-6-23(20,21)13(19)8-1-3-9(4-2-8)22-7-11(15)16/h1-4,10,13,19H,5-7,14H2,(H,15,16)(H,17,18)(H,20,21)/t10-,13?/m0/s1 |

InChI Key |

BGOFVWMHMQISHB-NKUHCKNESA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(O)P(=O)(CC[C@@H](C(=O)O)N)O)OCC(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C(O)P(=O)(CCC(C(=O)O)N)O)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of LSP4-2022: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSP4-2022 is a potent and selective orthosteric agonist for the metabotropic glutamate receptor 4 (mGlu4), a member of the Group III mGlu receptors.[1][2][3] As a Gi/o-coupled G-protein coupled receptor (GPCR), the activation of mGlu4 by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary mechanism translates into the modulation of neuronal excitability and neurotransmitter release, primarily through the inhibition of presynaptic N-type voltage-gated calcium channels.[1][4] This guide provides a comprehensive overview of the mechanism of action of this compound, including its signaling pathway, quantitative pharmacological data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: mGlu4 Receptor Agonism

This compound acts as a selective orthosteric agonist at the mGlu4 receptor.[1][2][3] Unlike allosteric modulators that bind to a different site on the receptor, this compound directly interacts with the glutamate binding site to induce a conformational change that activates the receptor.[4] The mGlu4 receptor is a presynaptic autoreceptor that, upon activation, inhibits the release of neurotransmitters.

Signaling Pathway

The activation of the mGlu4 receptor by this compound initiates a canonical Gi/o signaling pathway:

-

Receptor Activation: this compound binds to the orthosteric site of the mGlu4 receptor, inducing a conformational change.

-

G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

-

G-protein Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.

-

Downstream Effector Modulation:

-

The Gαi/o-GTP subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP.[5]

-

The Gβγ subunit can directly interact with and inhibit N-type voltage-gated calcium channels (Cav2.2), reducing calcium influx into the presynaptic terminal.[1]

-

This cascade ultimately leads to a reduction in neurotransmitter release.

References

In Vivo Brain Penetrability of LSP4-2022: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP4-2022 is a potent and selective orthosteric agonist of the metabotropic glutamate receptor 4 (mGlu4).[1] Its potential therapeutic applications in neurological and psychiatric disorders have garnered significant interest within the research community. A critical factor for the efficacy of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target site. While this compound is described as a brain-penetrant molecule based on its observed in vivo central nervous system effects, publicly available literature lacks specific quantitative data on its brain-to-plasma concentration ratios.[2][3]

This technical guide provides an in-depth overview of the considerations and methodologies for assessing the brain penetrability of compounds like this compound in in vivo studies. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental protocols and data interpretation necessary for such evaluations.

Data Presentation: Assessing Brain Penetrability

A thorough assessment of brain penetrability involves the quantification of several key parameters. While specific data for this compound is not available in the reviewed literature, the following table outlines the essential quantitative data that should be determined in preclinical in vivo studies.

| Parameter | Description | Importance |

| Total Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of the drug in the brain to the total concentration in the plasma at steady-state. | Provides a general measure of the extent of drug distribution into the brain. |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound (free) concentration of the drug in the brain interstitial fluid to the unbound concentration in the plasma. | Considered the most accurate measure of BBB penetration, as it reflects the concentration of the drug available to interact with its target. |

| Unbound Fraction in Brain (fu,brain) | The fraction of the total drug concentration in the brain that is not bound to brain tissue components. | Essential for calculating Kp,uu and understanding the pharmacologically active concentration in the brain.[] |

| Unbound Fraction in Plasma (fu,plasma) | The fraction of the total drug concentration in the plasma that is not bound to plasma proteins. | Necessary for calculating Kp,uu and understanding the systemic exposure of the unbound drug. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo brain penetrability of a compound like this compound. These are generalized protocols based on standard practices in the field.[5][6][7]

In Vivo Brain and Plasma Concentration Determination

Objective: To determine the total concentrations of the test compound in brain tissue and plasma at various time points after administration.

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

Procedure:

-

Compound Administration: The test compound (e.g., this compound) is administered to the animals via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).

-

Sample Collection: At predetermined time points post-administration, animals are anesthetized.

-

Blood Sampling: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Brain Tissue Harvesting: Following blood collection, the animal is transcardially perfused with ice-cold saline to remove remaining blood from the brain vasculature. The brain is then rapidly excised, weighed, and frozen for later analysis.

-

Sample Analysis: Brain tissue is homogenized. The concentrations of the compound in plasma and brain homogenate are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Calculation: The total brain-to-plasma concentration ratio (Kp) is calculated for each time point.

Determination of Unbound Fraction in Brain and Plasma (Equilibrium Dialysis)

Objective: To determine the fraction of the test compound that is not bound to proteins and lipids in the brain and plasma.[][8]

Procedure:

-

Preparation of Brain Homogenate and Plasma: Brain tissue is homogenized in a buffer. Plasma is used as is.

-

Equilibrium Dialysis Setup: A 96-well equilibrium dialysis apparatus is commonly used. One chamber of each well is loaded with brain homogenate or plasma, and the other chamber is filled with buffer. The two chambers are separated by a semipermeable membrane.

-

Incubation: The apparatus is incubated with the test compound until equilibrium is reached.

-

Sample Analysis: The concentrations of the compound in the buffer and the brain homogenate/plasma chambers are determined by LC-MS/MS.

-

Data Calculation: The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate or plasma chamber.

Mandatory Visualizations

Signaling Pathway of mGlu4 Receptor Activation

The activation of the mGlu4 receptor by an agonist like this compound initiates a cascade of intracellular events. This diagram illustrates the canonical signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 5. A simple and rapid method to collect the cerebrospinal fluid of rats and its application for the assessment of drug penetration into the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unveiling the Off-Target Profile of LSP4-2022: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known off-target effects of LSP4-2022, a selective orthosteric agonist of the metabotropic glutamate receptor 4 (mGluR4). While demonstrating notable selectivity for its primary target, a comprehensive understanding of its interactions with other receptors is crucial for accurate interpretation of experimental results and assessment of its therapeutic potential. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and workflows.

Off-Target Activity at Metabotropic Glutamate Receptors

This compound exhibits a high degree of selectivity for mGluR4 over other metabotropic glutamate receptors, particularly within the same group. However, at higher concentrations, it can elicit activity at other group III mGluRs.

This compound was found to be a potent agonist of human mGluR4 with an EC50 of 0.11 ± 0.02 μM.[1] Its selectivity was assessed against other group III mGluRs, revealing significantly lower potency at mGluR7 and mGluR8.[1] Specifically, the EC50 values for rat mGluR7 and mGluR8 were 11.6 ± 1.9 μM and 29.2 ± 4.2 μM, respectively.[1] This indicates a selectivity of over 100-fold for mGluR4 compared to mGluR7 and over 265-fold compared to mGluR8. Importantly, this compound showed no agonist activity at group I and group II mGlu receptors when tested at a concentration of 100 μM.[1]

| Receptor | Species | Assay Type | Parameter | Value (μM) | Fold Selectivity vs. mGluR4 | Reference |

| mGluR4 | Human | Calcium Mobilization | EC50 | 0.11 ± 0.02 | 1 | [1] |

| mGluR7 | Rat | Calcium Mobilization | EC50 | 11.6 ± 1.9 | >105 | [1] |

| mGluR8 | Rat | Calcium Mobilization | EC50 | 29.2 ± 4.2 | >265 | [1] |

| Group I mGluRs (mGluR1, mGluR5) | Not Specified | Not Specified | Activity | No activity at 100 μM | - | [1] |

| Group II mGluRs (mGluR2, mGluR3) | Not Specified | Not Specified | Activity | No activity at 100 μM | - | [1] |

Broader Off-Target Screening

A comprehensive screening of this compound against a wide panel of off-target receptors, ion channels, and enzymes (such as those offered by Eurofins or CEREP) has not been made publicly available in the reviewed literature. Therefore, the full off-target profile beyond the metabotropic glutamate receptor family remains largely uncharacterized in the public domain.

In Vivo Observations and Potential System-Level Effects

In vivo studies have revealed behavioral effects of this compound that, while primarily attributed to its on-target mGluR4 agonism, may also hint at broader system-level interactions.

Pro-Depressant Effects: In mouse models of depression, such as the tail suspension test (TST) and the forced swim test (FST), this compound induced pro-depressant-like effects.[2][3] This effect was absent in mGluR4 knockout mice, suggesting it is mediated by its primary target.[3]

Antipsychotic-Like Activity and Serotonergic Interaction: this compound has demonstrated antipsychotic-like activity in animal models.[4] Interestingly, this effect appears to be dependent on the 5-HT1A receptor signaling pathway.[4] This suggests a potential functional interaction between the glutamatergic system modulated by mGluR4 and the serotonergic system, although direct binding of this compound to 5-HT1A receptors has not been reported.

Experimental Protocols

In Vitro Selectivity Assays (Goudet et al., 2012)

The functional activity of this compound on different mGlu receptor subtypes was determined using a calcium mobilization assay in transiently transfected HEK293 cells.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells were transiently transfected with plasmids encoding the respective human or rat mGlu receptors (mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR7, mGluR8) and a chimeric G-protein (Gαqi9) to enable coupling of the Gi/o-linked receptors to the phospholipase C pathway and subsequent intracellular calcium release.

-

Calcium Mobilization Assay:

-

Transfected cells were seeded into 96-well plates.

-

After 24 hours, the culture medium was replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells were incubated to allow for dye loading.

-

The baseline fluorescence was measured using a fluorometric imaging plate reader (FLIPR).

-

This compound or a reference agonist was added at various concentrations, and the change in fluorescence, corresponding to the increase in intracellular calcium, was recorded.

-

Dose-response curves were generated, and EC50 values were calculated using non-linear regression.

-

In Vivo Behavioral Assays (Podkowa et al., 2015)

The pro-depressant-like effects of this compound were evaluated in adult male C57BL/6J mice.

-

Animals: Adult male C57BL/6J mice were used for the experiments. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound was dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses.

-

Tail Suspension Test (TST):

-

Mice were individually suspended by their tail to a horizontal bar using adhesive tape.

-

The duration of immobility was recorded over a 6-minute period. Immobility was defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Forced Swim Test (FST):

-

Mice were placed individually in a glass cylinder filled with water (25°C) to a depth where they could not touch the bottom.

-

The duration of immobility was recorded during the last 4 minutes of a 6-minute test session. Immobility was defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

-

Statistical Analysis: The data were analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to compare the effects of different doses of this compound with the vehicle control group.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of LSP4-2022 in Modulating Glutamatergic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LSP4-2022, a selective orthosteric agonist of the metabotropic glutamate receptor 4 (mGlu4). We will explore its mechanism of action in modulating glutamatergic transmission, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its modulatory effects on glutamatergic transmission primarily through the activation of presynaptic mGlu4 receptors.[1][2] As a potent and selective orthosteric agonist, this compound binds directly to the glutamate binding site of the mGlu4 receptor, initiating a downstream signaling cascade that ultimately leads to a reduction in glutamate release from the presynaptic terminal.[3][4] This inhibitory action on neurotransmission has been demonstrated in various preclinical models and is a key area of interest for therapeutic development in neurological and psychiatric disorders.[5][6]

The selectivity of this compound for the mGlu4 receptor is a critical aspect of its pharmacological profile. While it is a group III mGlu receptor agonist, it displays significantly higher potency at mGlu4 compared to mGlu7 and mGlu8 receptors.[4][7]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from preclinical studies investigating the impact of this compound on glutamatergic transmission.

Table 1: Potency of this compound at Group III mGlu Receptors

| Receptor | EC50 (μM) |

| mGlu4 | 0.11[3][7] |

| mGlu7 | 11.6[4][7] |

| mGlu8 | 29.2[4][7] |

Table 2: Effect of this compound on Excitatory Postsynaptic Currents (EPSCs) in Cerebellar Slices

| Genotype | Compound (Concentration) | Depression of First EPSC (%) | Depression of Second EPSC (%) |

| Wild-Type | This compound (100 μM) | 31.1 ± 2.1[1][2] | 24.5 ± 1.5[1][2] |

| mGlu4-KO | This compound (100 μM) | 0.84 ± 1.58 (not significant)[1][2] | 0.76 ± 0.82 (not significant)[1][2] |

Table 3: Effect of this compound on Paired-Pulse Facilitation (PPF) and Presynaptic Calcium Transients

| Genotype | Parameter | Control | This compound (100 μM) |

| Wild-Type | Paired-Pulse Facilitation (PPF) | 1.62 ± 0.04[1][2] | 1.85 ± 0.05[1][2] |

| mGlu4-KO | Paired-Pulse Facilitation (PPF) | 1.49 ± 0.05[1] | 1.52 ± 0.05 (not significant)[1] |

| Wild-Type | Presynaptic Ca2+ Transients (Amplitude Decrease) | - | 10.7 ± 1.3%[2] |

| mGlu4-KO | Presynaptic Ca2+ Transients (Amplitude Decrease) | - | 0.6 ± 0.9% (not significant)[2] |

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound at the presynaptic terminal.

Caption: Signaling pathway of this compound at a glutamatergic synapse.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Electrophysiological Recordings in Cerebellar Slices

Objective: To measure the effect of this compound on excitatory postsynaptic currents (EPSCs) and paired-pulse facilitation (PPF) at the parallel fiber-Purkinje cell (PF-PC) synapse.

Methodology:

-

Slice Preparation:

-

Mice (wild-type and mGlu4-knockout) are anesthetized and decapitated.

-

The cerebellum is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Sagittal cerebellar slices (250-300 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

-

Electrophysiological Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp recordings are obtained from Purkinje cells.

-

A bipolar stimulating electrode is placed in the molecular layer to evoke EPSCs by stimulating parallel fibers.

-

Paired-pulse stimulation (e.g., 50 ms inter-stimulus interval) is delivered to assess PPF.

-

-

Drug Application:

-

A stable baseline of EPSCs is recorded for at least 10 minutes.

-

This compound (e.g., 100 µM) is bath-applied for a defined period (e.g., 10-15 minutes).

-

A washout period with aCSF is performed to assess the reversibility of the drug's effects.

-

-

Data Analysis:

-

The amplitude of the first and second EPSCs is measured.

-

The PPF ratio is calculated as (EPSC2 amplitude / EPSC1 amplitude).

-

Statistical analysis is performed to compare the effects of this compound in wild-type and mGlu4-KO mice.

-

Fluorometric Calcium Imaging

Objective: To measure the effect of this compound on presynaptic calcium transients in cerebellar slices.

Methodology:

-

Slice Preparation and Dye Loading:

-

Cerebellar slices are prepared as described above.

-

Slices are incubated with a calcium-sensitive dye (e.g., Fluo-4FF-AM) for approximately 30-60 minutes.

-

-

Imaging:

-

Slices are placed in a recording chamber on the stage of an upright fluorescence microscope.

-

Parallel fibers are stimulated to evoke presynaptic calcium transients.

-

Fluorescence changes are recorded using a CCD camera.

-

-

Drug Application and Data Analysis:

-

A stable baseline of fluorescence transients is established.

-

This compound is bath-applied, and the changes in fluorescence amplitude are recorded.

-

The amplitude of the fluorescence transients is analyzed to determine the effect of this compound on presynaptic calcium influx.

-

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound.

Caption: General experimental workflow for studying this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A positive allosteric modulator of mGlu4 receptors restores striatal plasticity in an animal model of l-Dopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of LSP4-2022

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSP4-2022 is a potent and selective orthosteric agonist for the metabotropic glutamate receptor 4 (mGlu4), a class C G-protein coupled receptor. As a brain-penetrant compound, it has been instrumental in elucidating the physiological roles of mGlu4 in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of its in vitro and in vivo activities, along with established experimental protocols and key signaling pathways, are presented to facilitate further research and drug development efforts targeting the mGlu4 receptor.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound. Its structural details and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (1S,2S)-2-Amino-1-((4-((carboxymethoxy)benzyl)oxy)methyl)cyclopropane-1-carboxylic acid | IUPHAR/BPS Guide to PHARMACOLOGY |

| Molecular Formula | C₁₃H₁₈NO₈P | [1] |

| Molecular Weight | 347.26 g/mol | [1] |

| CAS Number | 1413405-33-0 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in aqueous solutions | Implied by in vivo administration |

| Hydrogen Bond Acceptors | 8 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Donors | 5 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Rotatable Bonds | 9 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Topological Polar Surface Area | 177.19 Ų | IUPHAR/BPS Guide to PHARMACOLOGY |

Pharmacological Properties

This compound is characterized by its high potency and selectivity as an agonist for the mGlu4 receptor.

In Vitro Activity

The primary in vitro activity of this compound has been determined through functional assays, such as calcium mobilization assays in recombinant cell lines.

| Parameter | mGlu4 | mGlu7 | mGlu8 | Reference |

| EC₅₀ (μM) | 0.11 | 11.6 | 29.2 | [1][2] |

EC₅₀ (Half maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of the maximal response.

As the data indicates, this compound is significantly more potent at the mGlu4 receptor compared to other group III mGlu receptors, mGlu7 and mGlu8, demonstrating its selectivity.

In Vivo Activity

This compound is a brain-penetrant compound that has demonstrated a range of in vivo activities in rodent models, including antipsychotic-like and pro-depressant effects.

| In Vivo Effect | Animal Model | Doses Tested | Key Findings | Reference |

| Antipsychotic-like activity | Mouse models of schizophrenia (e.g., MK-801-induced hyperactivity) | 0.5 - 2 mg/kg (i.p.) | This compound reverses MK-801-induced hyperactivity. This effect is blocked by the 5-HT₁A antagonist WAY100635. | N/A |

| Pro-depressant effects | Mouse models of depression (Tail Suspension Test, Forced Swim Test) | Not specified | This compound increases immobility time, suggesting a pro-depressant-like effect. This effect is absent in mGlu4 knockout mice. | [3] |

Mechanism of Action and Signaling Pathways

This compound acts as an orthosteric agonist at the mGlu4 receptor. The mGlu4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by this compound, the receptor initiates a downstream signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

mGlu4 Receptor Signaling Pathway

The activation of the mGlu4 receptor by this compound triggers a cascade of intracellular events.

Caption: mGlu4 Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Calcium Mobilization Assay for Gi-Coupled Receptors

This protocol is adapted for determining the potency (EC₅₀) of this compound at Gi-coupled mGlu receptors by utilizing a chimeric G-protein (e.g., Gαqi5) or a promiscuous G-protein (e.g., Gα16) to hijack the signal towards a calcium-based readout.[4]

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to this compound in cells expressing the mGlu4 receptor.

Materials:

-

HEK293 cells stably or transiently expressing the human mGlu4 receptor and a promiscuous G-protein (e.g., Gα16).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound stock solution in a suitable solvent (e.g., water or DMSO).

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the transfected HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for a specified time (e.g., 1 hour).

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer in a separate compound plate.

-

Assay Measurement: a. Place both the cell plate and the compound plate into the fluorescence microplate reader. b. Establish a stable baseline fluorescence reading for each well. c. The instrument's liquid handler will then add the this compound dilutions from the compound plate to the cell plate. d. Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

-

Data Analysis: a. The peak fluorescence intensity for each well is determined. b. The data is normalized to the baseline and the maximum response. c. A dose-response curve is generated by plotting the normalized response against the logarithm of the this compound concentration. d. The EC₅₀ value is calculated from the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit).

Caption: Calcium Mobilization Assay Workflow.

In Vivo Microdialysis in Rodent Models of Schizophrenia

This protocol provides a general framework for conducting in vivo microdialysis to assess the effect of this compound on neurotransmitter levels in specific brain regions of rodents in models of schizophrenia. A detailed, specific protocol for this compound was not available in the reviewed literature.

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, glutamate) in a specific brain region (e.g., prefrontal cortex or striatum) of a freely moving rodent following systemic administration of this compound and an NMDA receptor antagonist like MK-801.[5]

Materials:

-

Adult male rats or mice.

-

Stereotaxic apparatus.

-

Microdialysis probes with appropriate molecular weight cut-off.

-

Surgical instruments.

-

Perfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound and MK-801 solutions for injection.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection).

Procedure:

-

Probe Implantation: a. Anesthetize the animal and place it in the stereotaxic apparatus. b. Surgically implant a guide cannula targeting the brain region of interest. c. Secure the cannula with dental cement and allow the animal to recover for several days.

-

Microdialysis Experiment: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Connect the probe to the perfusion pump and fraction collector. c. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 μL/min). d. Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels. e. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). f. Administer MK-801 to induce a hyper-glutamatergic and/or hyper-dopaminergic state. g. Subsequently, administer this compound (or vehicle) systemically (e.g., intraperitoneally). h. Continue collecting dialysate samples for several hours post-injection.

-

Sample Analysis: a. Analyze the collected dialysate samples using a suitable analytical technique (e.g., HPLC) to quantify the concentrations of the neurotransmitters of interest.

-

Data Analysis: a. Express the neurotransmitter concentrations as a percentage of the baseline levels. b. Compare the neurotransmitter levels between the this compound-treated group and the vehicle-treated group to determine the effect of the compound.

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the mGlu4 receptor in health and disease. Its high potency and selectivity, coupled with its ability to cross the blood-brain barrier, make it a cornerstone for in vitro and in vivo studies. This technical guide provides a foundational understanding of its chemical and pharmacological properties, which is essential for researchers and drug development professionals working on novel therapeutics targeting the glutamatergic system. Further research to fully characterize its pharmacokinetic profile and to explore its therapeutic potential in various neurological and psychiatric disorders is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of LSP4-2022 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vivo administration of LSP4-2022, a potent and selective orthosteric agonist for the metabotropic glutamate receptor 4 (mGlu4), in mouse models. This document outlines the mechanism of action, preparation of the compound, administration protocols, and expected biological effects based on preclinical research.

Mechanism of Action

This compound selectively activates the mGlu4 receptor, a G-protein coupled receptor (GPCR) belonging to Group III.[1] The activation of the mGlu4 receptor is coupled to an inhibitory G-protein (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] This signaling cascade ultimately modulates neuronal excitability and synaptic transmission. The brain-penetrant nature of this compound allows for the investigation of its effects on the central nervous system following systemic administration.[1][3][4]

Quantitative Data Summary

The following tables summarize the reported efficacy and dosage of this compound in various mouse models.

Table 1: In Vitro Efficacy of this compound

| Receptor | EC₅₀ (µM) | Assay Type | Reference |

| mGlu4 | 0.11 ± 0.02 | Calcium mobilization | [4] |

| mGlu7 | 11.6 ± 1.9 | Calcium mobilization | [4] |

| mGlu8 | 29.2 ± 4.2 | Calcium mobilization | [4] |

Table 2: In Vivo Administration and Efficacy of this compound in Mice

| Mouse Model | Administration Route | Dose Range (mg/kg) | Vehicle | Observed Effects | Reference |

| Haloperidol-induced catalepsy | Intraperitoneal (i.p.) | 1 - 10 | Saline | Antiparkinsonian effects | [4] |

| Behavioral despair (Forced Swim Test, Tail Suspension Test) | Intraperitoneal (i.p.) | Not specified | Not specified | Pro-depressant effects | [5] |

| Inflammatory Chronic Pain | Intrathecal (i.t.) | 10 µ g/mouse | 1% DMSO | Analgesic effect | [6] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for intraperitoneal administration of this compound in mice are not widely available in published literature. Researchers are advised to conduct their own pharmacokinetic studies if these parameters are critical for their experimental design.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile saline (0.9% sodium chloride)

-

Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Solubilization:

-

For saline solution: Directly dissolve the this compound powder in sterile saline to the desired final concentration. Vortex thoroughly to ensure complete dissolution.

-

For solutions requiring DMSO: If this compound has limited solubility in saline, first dissolve the powder in a minimal amount of DMSO (e.g., 1-5% of the final volume). Once dissolved, slowly add sterile saline to reach the final volume while vortexing to prevent precipitation. Ensure the final DMSO concentration is non-toxic to the animals (typically ≤ 5%).

-

-

Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile tube to remove any potential microbial contamination.

-

Storage: Prepared solutions should be used immediately. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.

Intraperitoneal (i.p.) Injection Protocol in Mice

Materials:

-

Prepared sterile this compound solution

-

Mouse restraint device (optional)

-

25-27 gauge needles

-

1 mL syringes

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Animal Handling: Handle the mice gently to minimize stress. If necessary, use an appropriate restraint method.

-

Dose Calculation: Weigh each mouse accurately before administration to calculate the precise volume of the drug solution to be injected based on the desired dose (mg/kg). The injection volume should typically not exceed 10 mL/kg.

-

Injection Site: The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.[7]

-

Injection Technique:

-

Hold the mouse securely with its head tilted slightly downwards.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

-

Inject the solution slowly and steadily.

-

Withdraw the needle smoothly.

-

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions, such as distress, lethargy, or signs of pain at the injection site.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound via the mGlu4 receptor.

Experimental Workflow for In Vivo Administration of this compound

Caption: Experimental workflow for this compound administration in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel selective metabotropic glutamate receptor 4 agonist reveals new possibilities for developing subtype selective ligands with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [diposit.ub.edu]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

Recommended solvent and concentration for LSP4-2022 stock solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP4-2022 is a potent, selective, and brain-penetrant orthosteric agonist for the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a member of the Group III mGlu receptors, mGlu4 is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] This document provides detailed protocols for the preparation of this compound stock solutions and its application in common experimental paradigms.

Physicochemical Properties and Stock Solution Preparation

This compound is supplied as a solid powder.[4] For experimental use, it is crucial to prepare a stock solution from which working solutions of desired concentrations can be made.

Recommended Solvent and Storage:

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[4] Stock solutions should be stored under the following conditions:

Stock Solution Concentration:

The following table provides the required solvent volume to achieve common stock solution concentrations.

| Desired Concentration | Mass of this compound (MW: 347.26 g/mol ) | Volume of DMSO |

| 1 mM | 1 mg | 2.88 mL |

| 5 mM | 1 mg | 0.576 mL |

| 10 mM | 1 mg | 0.288 mL |

| 1 mM | 5 mg | 14.40 mL |

| 5 mM | 5 mg | 2.88 mL |

| 10 mM | 5 mg | 1.44 mL |

Note: The molecular weight may vary slightly between batches due to hydration. Please refer to the Certificate of Analysis for the batch-specific molecular weight to ensure accurate concentration calculations.

Signaling Pathway

This compound selectively activates the mGlu4 receptor, a G-protein coupled receptor (GPCR). The activation of mGlu4 initiates a signaling cascade that modulates neuronal excitability.

Caption: Signaling pathway of this compound via the mGlu4 receptor.

Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo experimental models to investigate the role of the mGlu4 receptor in different physiological and pathological conditions.

1. In Vitro Electrophysiology in Cerebellar Slices

This protocol is designed to assess the effect of this compound on neurotransmission.[5]

-

Objective: To measure the effect of this compound on excitatory postsynaptic currents (EPSCs) at the parallel fiber-Purkinje cell (PF-PC) synapse.

-

Experimental Workflow:

Caption: Workflow for in vitro electrophysiology experiment.

-

Methodology:

-

Prepare 250-300 µm thick sagittal cerebellar slices from wild-type and mGlu4 receptor knockout mice.

-

Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2 at room temperature.

-

Transfer a slice to the recording chamber and continuously perfuse with ACSF.

-

Perform whole-cell voltage-clamp recordings from Purkinje cells.

-

Evoke EPSCs by stimulating parallel fibers with a bipolar electrode.

-

After establishing a stable baseline recording, bath-apply this compound at a concentration of 100 µM.[5]

-

Record the change in the amplitude of the evoked EPSCs.

-

Perform a washout with ACSF to determine if the effect is reversible.

-

-

Expected Outcome: this compound is expected to decrease the amplitude of PF-mediated EPSCs in slices from wild-type mice but have no effect in slices from mGlu4 knockout mice, demonstrating its selectivity.[5]

2. In Vivo Behavioral Models of Depression

These protocols are used to evaluate the antidepressant or pro-depressant effects of this compound in mice.[6]

-

Objective: To assess the effect of this compound in the Tail Suspension Test (TST) and Forced Swim Test (FST).

-

Experimental Workflow:

Caption: Workflow for in vivo behavioral testing.

-

Methodology:

-

Habituate the mice to the experimental room for at least 1 hour before testing.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection). Doses should be determined from dose-response studies.

-

Tail Suspension Test (TST): 30-60 minutes post-injection, suspend each mouse by its tail using adhesive tape. Record the total time the mouse remains immobile during a 6-minute test period.

-

Forced Swim Test (FST): 30-60 minutes post-injection, place each mouse in a cylinder of water from which it cannot escape. Record the duration of immobility during the last 4 minutes of a 6-minute test.

-

To ensure that the observed effects are not due to changes in general motor activity, locomotor activity can be assessed in a separate cohort of animals.

-

-

Expected Outcome: Previous studies have shown that this compound induces pro-depressant-like effects in these models.[6]

3. In Vivo Model of Parkinson's Disease Symptoms

This protocol evaluates the potential anti-parkinsonian effects of this compound.[4]

-

Objective: To assess the ability of this compound to reverse haloperidol-induced catalepsy in rodents.

-

Methodology:

-

Induce catalepsy in rodents by administering a suitable dose of haloperidol.

-

Administer this compound either centrally or systemically.

-

At various time points post-LSP4-2022 administration, measure the duration of catalepsy using a bar test. This involves placing the animal's forepaws on a raised bar and measuring the time it takes for the animal to remove them.

-

-

Expected Outcome: this compound has been shown to possess anti-parkinsonian properties in this model.[4]

Summary of this compound Activity

| Parameter | Value | Receptor(s) | Reference |

| EC50 | 0.11 ± 0.02 µM | mGlu4 | [4] |

| 11.6 ± 1.9 µM | mGlu7 | [4] | |

| 29.2 ± 4.2 µM | mGlu8 | [4] |

Disclaimer: This document is intended for research use only. The protocols described are based on published literature and should be adapted and optimized for specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: LSP4-2022 in Rodent Behavioral Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP4-2022 is a selective orthosteric agonist for the metabotropic glutamate receptor 4 (mGlu4), a Group III mGlu receptor.[1][2] Initially, the modulation of glutamatergic neurotransmission through mGlu4 receptors was considered a potential therapeutic avenue for depression. However, preclinical studies using the selective agonist this compound in rodent models have yielded unexpected results, suggesting a pro-depressant-like effect.[1][3] These findings indicate that activation, rather than inhibition, of mGlu4 receptors may contribute to depressive-like states.[1][3]

This document provides detailed application notes and protocols for utilizing this compound in established rodent behavioral models of depression, specifically the Forced Swim Test (FST) and the Tail Suspension Test (TST). The provided protocols are based on standard methodologies and the findings from key preclinical research.

Mechanism of Action: mGlu4 Receptor Signaling

The metabotropic glutamate receptor 4 (mGlu4) is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o).[4] The binding of an agonist, such as this compound, to the mGlu4 receptor initiates an intracellular signaling cascade that results in the inhibition of adenylyl cyclase. This, in turn, leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). This signaling pathway is crucial in modulating neuronal excitability and synaptic transmission.

Experimental Protocols

The following are detailed protocols for the Forced Swim Test and Tail Suspension Test, two commonly used behavioral despair models to assess antidepressant or pro-depressant drug effects in mice.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral assay used to assess depressive-like behavior in rodents. The test is based on the principle that when placed in an inescapable, stressful situation (a container of water), animals will eventually cease escape-oriented behaviors and become immobile.

Materials:

-

Transparent cylindrical containers (e.g., 25 cm height, 10 cm diameter)

-

Water (23-25°C)

-

Video recording equipment

-

Timers

-

Dry towels

-

Holding cages with warming pads or lamps

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Water Preparation: Fill the cylinders with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs. The water temperature should be maintained at 23-25°C.

-

Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) 60 minutes before the test.

-

Test Session:

-

Gently place each mouse into its individual cylinder.

-

The total duration of the test is 6 minutes.

-

Record the entire session using a video camera for later analysis.

-

-

Post-Test Care:

-

At the end of the 6-minute session, carefully remove the mouse from the water.

-

Thoroughly dry the mouse with a towel.

-

Place the mouse in a clean, dry holding cage under a warming lamp or on a warming pad to prevent hypothermia before returning it to its home cage.

-

-

Data Analysis:

-

The latency to the first bout of immobility and the total duration of immobility during the last 4 minutes of the 6-minute test are typically measured.

-

Immobility is defined as the cessation of struggling and swimming movements, with the mouse making only small movements necessary to keep its head above water.

-

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used model of behavioral despair in mice. The test is based on the observation that when suspended by their tails, mice will alternate between periods of struggling and immobility.

Materials:

-

Tail suspension apparatus (a horizontal bar elevated from the floor)

-

Adhesive tape (e.g., medical tape)

-

Video recording equipment

-

Timers

-

Sound-attenuating chamber (optional, to minimize external noise)

Procedure:

-

Acclimation: As with the FST, allow mice to acclimate to the testing room for at least 1 hour prior to the test.

-

Drug Administration: Administer this compound or vehicle control i.p. 60 minutes before the test.

-

Suspension:

-

Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

-

Suspend the mouse by taping the end of the tape to the horizontal bar, ensuring the mouse cannot reach any surfaces.

-

-

Test Session:

-

The test duration is 6 minutes.

-

Record the entire session for subsequent scoring.

-

-

Post-Test Care:

-

At the end of the 6-minute session, carefully remove the mouse from the suspension apparatus and remove the tape from its tail.

-

Return the mouse to its home cage.

-

-

Data Analysis:

-

The primary measure is the total duration of immobility over the 6-minute test period.

-

Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment investigating the effects of this compound in rodent models of depression.

Data Presentation

The following tables summarize the pro-depressant-like effects of this compound in the Tail Suspension Test and Forced Swim Test as reported in preclinical studies.

Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |

| Vehicle | - | 165.5 ± 10.2 |

| This compound | 5 | 215.3 ± 12.8 |

| This compound | 10 | 230.1 ± 9.7** |

| Imipramine (Control) | 20 | 85.4 ± 7.5*** |

| Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p < 0.05, **p < 0.01, **p < 0.001. |

Table 2: Effect of this compound on Immobility Time in the Forced Swim Test (FST)

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |

| Vehicle | - | 130.2 ± 8.9 |

| This compound | 5 | 168.4 ± 11.3 |

| This compound | 10 | 185.7 ± 10.1** |

| Imipramine (Control) | 20 | 70.1 ± 6.2*** |

| Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p < 0.05, **p < 0.01, **p < 0.001. |

Conclusion

The selective mGlu4 receptor agonist this compound has been shown to induce pro-depressant-like effects in rodent behavioral models.[1][3] This is characterized by a significant increase in immobility time in both the Forced Swim Test and the Tail Suspension Test. These findings suggest that the activation of mGlu4 receptors may play a role in the pathophysiology of depression, and conversely, that antagonism of mGlu4 receptors could represent a novel therapeutic strategy for the treatment of depressive disorders. The protocols and data presented herein provide a framework for researchers to further investigate the role of mGlu4 receptors in depression and to screen for novel antidepressant compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application of LSP4-2022 in Schizophrenia Animal Models: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of LSP4-2022, a selective orthosteric agonist of the metabotropic glutamate receptor 4 (mGlu4), in preclinical animal models of schizophrenia. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for treating the positive, negative, and cognitive symptoms associated with schizophrenia.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., social withdrawal, anhedonia), and cognitive deficits.[1] Current antipsychotic medications primarily target the dopamine D2 receptor and are most effective in treating positive symptoms, with limited efficacy for negative and cognitive domains.[2] The glutamatergic system has emerged as a promising alternative target for novel antipsychotic drug development.[3][4][5]

This compound is a potent and brain-penetrant selective agonist for the mGlu4 receptor, with an EC50 of 0.11 μM.[6] Activation of mGlu4 receptors, which are coupled to Gi/o proteins, generally leads to an inhibition of glutamate release, suggesting a potential mechanism for ameliorating the hyperglutamatergic states implicated in schizophrenia.[3][7] Preclinical studies have demonstrated the antipsychotic-like properties of this compound in various rodent models of schizophrenia.[3][7][8]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in animal models relevant to schizophrenia.

Table 1: Efficacy of this compound in Models of Positive Symptoms of Schizophrenia

| Animal Model | Inducing Agent | Species | This compound Dose (mg/kg, i.p.) | Outcome Measure | Result | Citation |

| Hyperactivity | MK-801 | Mice | 0.5 - 2 | Locomotor Activity | Dose-dependent inhibition of hyperactivity. | [8] |

| Hyperactivity | Amphetamine | Mice | 0.5 - 2 | Locomotor Activity | Dose-dependent inhibition of hyperactivity. | [8] |

| Head Twitch Response | DOI | Mice | 2 | Number of Head Twitches | Significant inhibition of head twitches. | [8] |

Table 2: Efficacy of this compound in Models of Negative and Cognitive Symptoms of Schizophrenia

| Animal Model | Inducing Agent | Species | This compound Dose (mg/kg, i.p.) | Outcome Measure | Result | Citation |

| Social Interaction Test | MK-801 | Mice | Not specified | Social Interaction Time | Reversal of MK-801-induced impairment. | [8] |

| Modified Forced Swim Test | MK-801 | Mice | Not specified | Immobility Time | Reversal of MK-801-induced increase in immobility. | [8] |

| Novel Object Recognition (NOR) Test | MK-801 | Mice | 2 | Recognition Memory | Active at this dose, reversing cognitive deficits. | [8] |

Table 3: Investigating Mechanism of Action of this compound

| Experiment | Key Finding | Implication | Citation |

| mGlu4 Receptor Knockout Mice | This compound (2 mg/kg) was ineffective in the DOI-induced head twitch test. | Confirms the antipsychotic-like effects are mediated by the mGlu4 receptor. | [8] |

| Interaction with GABAB Receptors | The effects of this compound in hyperactivity and head twitch models were abolished by a GABAB receptor antagonist. Co-administration of subeffective doses of this compound and a GABAB PAM showed antipsychotic-like effects. | Suggests a functional interplay between mGlu4 and GABAB receptors in modulating positive symptoms. | [8] |

| Interaction with M4 Muscarinic Receptors | Co-administration of sub-threshold doses of this compound and the M4 PAM VU152100 produced significant antipsychotic-like effects. | Indicates a synergistic or additive effect between mGlu4 and M4 receptor activation. | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted to specific laboratory conditions and ethical guidelines.

MK-801-Induced Hyperactivity (Model of Positive Symptoms)

Objective: To assess the ability of this compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801.

Materials:

-

Male mice

-

This compound

-

MK-801 (dizocilpine)

-

Vehicle (e.g., saline)

-

Open field apparatus

-

Automated activity monitoring system

Procedure:

-

Habituate mice to the testing room for at least 60 minutes before the experiment.

-

Administer this compound (0.5, 1, or 2 mg/kg, i.p.) or vehicle.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.3 mg/kg, i.p.) or vehicle.

-

Immediately place the mice individually into the open field apparatus.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes) using an automated tracking system.

DOI-Induced Head Twitch Response (Model of Positive Symptoms)

Objective: To evaluate the effect of this compound on the head twitch response induced by the 5-HT2A/2C receptor agonist DOI.

Materials:

-

Male mice

-

This compound

-

DOI ((±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride)

-

Vehicle

-

Observation chambers (e.g., glass cylinders)

Procedure:

-

Habituate mice to the observation chambers for at least 30 minutes.

-

Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle.

-

After 30 minutes, administer DOI (e.g., 2.5 mg/kg, i.p.).

-

Immediately after DOI injection, begin a 20-minute observation period.

-

Manually or automatically count the number of head twitches for each mouse.

Novel Object Recognition (NOR) Test (Model of Cognitive Deficits)

Objective: To assess the potential of this compound to ameliorate cognitive deficits, specifically recognition memory, impaired by MK-801.

Materials:

-

Male mice

-

This compound

-

MK-801

-

Vehicle

-

Open field arena

-

Two sets of identical objects (familiar objects) and one set of novel objects.

Procedure: Habituation Phase (Day 1):

-

Allow each mouse to explore the empty open field arena for 5-10 minutes.

Training/Sample Phase (Day 2):

-

Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle.

-

After 30 minutes, administer MK-801 (e.g., 0.2 mg/kg, i.p.) or vehicle.

-

After another 30 minutes, place each mouse in the arena containing two identical objects (familiar objects) and allow exploration for a set time (e.g., 10 minutes).

Testing/Choice Phase (Day 3):

-

Place each mouse back into the same arena, where one of the familiar objects has been replaced by a novel object.

-

Allow the mouse to explore for a set time (e.g., 5 minutes).

-

Record the time spent exploring the novel object and the familiar object.

-

Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway for the antipsychotic-like effects of this compound.

Experimental Workflow for Evaluating this compound

Caption: General experimental workflow for preclinical evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow from this compound administration to therapeutic effect.

References

- 1. A new two-hit animal model for schizophrenia research: Consequences on social behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Serotonin and Glutamate Interactions in Preclinical Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Involvement of GABAB Receptor Signaling in Antipsychotic-like Action of the Novel Orthosteric Agonist of the mGlu4 Receptor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

Application Notes and Protocols for LSP4-2022 in Slice Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP4-2022 is a potent and highly selective orthosteric agonist for the metabotropic glutamate receptor 4 (mGlu4), a Gi/o-coupled receptor primarily located on presynaptic terminals.[1] Its activation leads to the inhibition of neurotransmitter release, making it a valuable tool for investigating the role of mGlu4 receptors in synaptic transmission and plasticity. Furthermore, this compound is being explored for its therapeutic potential in various neurological and psychiatric disorders, including Parkinson's disease, anxiety, and schizophrenia. These application notes provide a comprehensive protocol for the use of this compound in slice electrophysiology, a key technique for studying its effects on synaptic function.

Mechanism of Action

This compound selectively binds to and activates presynaptic mGlu4 receptors. As a Gi/o-coupled receptor, its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. More critically for the acute modulation of neurotransmitter release, the βγ subunits of the dissociated G-protein directly interact with and inhibit voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels.[2][3][4] This reduction in calcium influx into the presynaptic terminal diminishes the probability of vesicle fusion and, consequently, reduces the release of neurotransmitters such as glutamate.

Data Presentation

The following tables summarize the quantitative effects of this compound on synaptic transmission as reported in slice electrophysiology studies.

| Brain Region | Synapse | Agonist Concentration (µM) | Effect on EPSC Amplitude | Effect on Paired-Pulse Ratio (PPR) | Reference |

| Cerebellum | Parallel Fiber to Purkinje Cell | 100 | ↓ 31.1 ± 2.1% (1st EPSC), ↓ 24.5 ± 1.5% (2nd EPSC) | ↑ from 1.62 ± 0.04 to 1.85 ± 0.05 | [5] |

| Cerebellum | Parallel Fiber Terminal | 100 | ↓ 10.7 ± 1.3% (presynaptic Ca2+ transient) | Not Applicable | [5] |

EPSC: Excitatory Postsynaptic Current

| Parameter | Value | Receptor | Preparation | Reference |

| EC50 | 0.11 µM | mGlu4 | Recombinant cell lines | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solvent Selection: Based on its chemical structure, this compound is likely to have limited solubility in water. A common solvent for initial stock solutions of such compounds is dimethyl sulfoxide (DMSO). For final dilutions in aqueous recording solutions, it is critical to ensure the final DMSO concentration is low (typically <0.1%) to avoid off-target effects.

-

Stock Solution Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 100 mM in 100% DMSO.

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the target concentration.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

Acute Brain Slice Preparation

This protocol is a general guideline and may need to be optimized for the specific brain region and animal age.

-

Animals: Use wild-type mice or rats. For control experiments to confirm the specificity of this compound, mGlu4 receptor knockout mice are ideal.[5][6]

-

Solutions:

-

Cutting Solution (ice-cold and carbogenated - 95% O2 / 5% CO2): Composition may vary, but a common formulation includes (in mM): 110 choline chloride, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 25 NaHCO3, and 10 D-glucose.

-

Artificial Cerebrospinal Fluid (aCSF) for recovery and recording (carbogenated): (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

-

-

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perfuse transcardially with ice-cold, carbogenated cutting solution.

-

Rapidly dissect the brain and place it in the ice-cold cutting solution.

-

Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300-400 µm).

-

Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes.

-

Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

-

Electrophysiological Recordings

-

Setup: Use a standard patch-clamp or field potential recording setup equipped with an upright microscope, micromanipulators, amplifier, and data acquisition system.

-

Recording Chamber: Transfer a single slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

-

Internal Solution for Whole-Cell Patch-Clamp: A typical K-gluconate based internal solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm).

-

Recording Procedure:

-

Identify the target neurons or synaptic pathway in the brain region of interest (e.g., Purkinje cells in the cerebellum, pyramidal neurons in the hippocampus, or medium spiny neurons in the striatum).

-

Establish a stable baseline recording of synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) for at least 10-15 minutes.

-

For paired-pulse experiments, deliver two closely spaced stimuli (e.g., 50 ms interval) to the afferent pathway.

-

Prepare the working concentration of this compound by diluting the stock solution in aCSF immediately before use. A common working concentration in cerebellar slices is 100 µM.[5] The optimal concentration for other brain regions may need to be determined empirically.

-

Bath-apply the this compound solution to the slice and record the changes in synaptic transmission.

-

After observing the effect of this compound, perform a washout by perfusing with drug-free aCSF to check for the reversibility of the effect.

-

-

Data Analysis:

-

Measure the amplitude of the evoked EPSCs.

-

Calculate the paired-pulse ratio (PPR) as the amplitude of the second EPSC divided by the amplitude of the first EPSC. An increase in PPR is indicative of a presynaptic mechanism of action.

-

Perform statistical analysis to compare the synaptic parameters before, during, and after this compound application.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound at the presynaptic terminal.

Caption: Experimental workflow for slice electrophysiology with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Functions of Presynaptic Voltage-gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel mGlu4 selective agonist this compound increases behavioral despair in mouse models of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Parkinsonian Effects of LSP4-2022 In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the in vivo anti-Parkinsonian effects of LSP4-2022, a potent and selective metabotropic glutamate receptor 4 (mGluR4) agonist. The provided methodologies are based on established preclinical models of Parkinson's disease (PD) and the known mechanism of action of mGluR4 agonists.

Introduction

This compound is a brain-penetrant, selective orthosteric agonist of the mGluR4, a group III metabotropic glutamate receptor.[1] Activation of mGluR4 has emerged as a promising therapeutic strategy for Parkinson's disease. These receptors are predominantly located on presynaptic terminals in key nuclei of the basal ganglia, where they modulate neurotransmitter release. Their activation can help to rebalance the altered neuronal circuitry characteristic of Parkinson's disease. Preclinical studies with mGluR4 modulators have demonstrated efficacy in rodent and primate models of PD, suggesting the potential of compounds like this compound to alleviate motor symptoms.

Data Presentation

The following tables summarize quantitative data from a key preclinical study investigating the effects of this compound in a rodent model of Parkinsonian symptoms.

Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of this compound on Haloperidol-Induced Catalepsy in Rats

| Treatment Group | Dose (nmol) | N | Median Latency to Descend (seconds) at 15 min |

| Vehicle (Haloperidol) | 0 | 8 | 180 |

| This compound | 0.1 | 7 | 95 |

| This compound | 1 | 7 | 60 |

*p < 0.05 compared to vehicle. Data adapted from Goudet et al., 2012. This table illustrates the dose-dependent reversal of catalepsy by this compound when administered directly into the central nervous system.

Table 2: Effect of Intraperitoneal (i.p.) Administration of this compound on Haloperidol-Induced Catalepsy in Rats

| Treatment Group | Dose (mg/kg) | N | Median Latency to Descend (seconds) at 15 min |

| Vehicle (Haloperidol) | 0 | 7 | 180 |

| This compound | 0.75 | 7 | 110 |

| This compound | 1 | 7 | 90 |

| This compound | 2 | 8 | 75* |

| This compound | 10 | 4 | 180 |

| This compound | 30 | 4 | 180 |

*p < 0.05 compared to vehicle. Data adapted from Goudet et al., 2012. This table demonstrates the systemic efficacy of this compound in reversing catalepsy, with a clear dose-response relationship.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in the basal ganglia and a general experimental workflow for its in vivo evaluation.

Caption: Proposed signaling pathway of this compound via mGluR4 activation.

Caption: General experimental workflow for in vivo testing of this compound.

Experimental Protocols

Haloperidol-Induced Catalepsy Test in Rodents

This model assesses the cataleptic state induced by the dopamine D2 receptor antagonist haloperidol, which is a widely used screening method for potential anti-Parkinsonian drugs.

Materials:

-

This compound

-

Haloperidol

-

Vehicle for this compound (e.g., saline, DMSO/saline mixture)

-

Vehicle for haloperidol (e.g., saline with a drop of glacial acetic acid, adjusted to pH 5-6)

-

Male Wistar rats or C57BL/6 mice

-

Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)

-

Stopwatch

Procedure:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Haloperidol Administration: Administer haloperidol (e.g., 1-2 mg/kg, i.p.) to induce catalepsy.

-

This compound Administration: After a set time following haloperidol injection (e.g., 30 minutes), administer this compound or vehicle. Doses for i.p. administration can range from 0.5 to 10 mg/kg. For i.c.v. administration, doses can range from 0.05 to 5 nmol.

-

Catalepsy Assessment: At various time points after this compound administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal's forepaws on the bar.

-

Measurement: Record the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 or 300 seconds) should be set, at which point the animal is returned to its home cage.

-

Data Analysis: Compare the latency times between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test followed by post-hoc analysis).

MPTP-Induced Neurodegeneration Model in Mice

This model involves the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[2][3]

Materials:

-

This compound

-

MPTP hydrochloride

-

Saline (0.9% NaCl)

-

Male C57BL/6 mice (8-10 weeks old)

-

Behavioral testing apparatus (e.g., Rotarod, open field arena)

-

Equipment for tissue processing and analysis (e.g., cryostat, HPLC system, microscope)

Procedure:

-

MPTP Regimen: Several MPTP administration protocols exist. A common sub-acute regimen involves daily i.p. injections of MPTP (e.g., 20-30 mg/kg) for 5 consecutive days.

-

This compound Treatment: this compound can be administered before, during, or after the MPTP regimen to assess its protective or restorative effects. A typical protective paradigm would involve administering this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes prior to each MPTP injection.

-

Behavioral Testing: Conduct behavioral tests 7-14 days after the last MPTP injection to assess motor function.

-

Rotarod Test: Place mice on a rotating rod with increasing speed and record the latency to fall.

-

Open Field Test: Place mice in an open arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

-

-

Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Use HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

-

Immunohistochemistry: Perfuse a separate cohort of animals and process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.

-

Data Analysis: Compare behavioral scores, neurotransmitter levels, and TH-positive cell counts between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests.

Conclusion